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Compound of Interest

Compound Name: Verrucosidin

Cat. No.: B1238970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Verrucosidin, a mycotoxin produced by various Penicillium species, has garnered interest for

its potential anti-tumor properties. Its primary mechanism of action is the inhibition of

mitochondrial oxidative phosphorylation (OXPHOS), a key metabolic pathway that cancer cells

can rely on for energy production. While direct in vivo comparative studies validating

Verrucosidin's anti-tumor activity against other agents are currently limited in publicly available

research, this guide provides a comparative analysis of compounds with a similar mechanism

of action.

This guide will focus on established and experimental inhibitors of mitochondrial oxidative

phosphorylation, presenting their in vivo anti-tumor efficacy, detailed experimental protocols,

and the signaling pathways they modulate. The compounds selected as proxies for this

analysis are IACS-010759, Metformin, and VLX600.

Comparative Performance of OXPHOS Inhibitors: In
Vivo Data
The following tables summarize the in vivo anti-tumor activity of IACS-010759, Metformin, and

VLX600 from various preclinical studies.
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Compound Cancer Model
Dosing
Regimen

Comparator/C
ombination

Key Findings

IACS-010759

Acute Myeloid

Leukemia (AML)

Xenograft

7.5 mg/kg/day,

oral

Vehicle,

Venetoclax (25

mg/kg)

Median survival:

Vehicle (42

days), IACS-

010759 (65

days),

Venetoclax (48

days),

Combination

(74.5 days). The

combination was

well-tolerated.[1]

[2]

T-cell Acute

Lymphoblastic

Leukemia (T-

ALL) PDX

7.5 mg/kg/day,

oral

Dexamethasone,

Vincristine,

Asparaginase

(VXL)

Combination with

VXL doubled

overall survival

compared to VXL

alone

(p<0.0001).[3]

Diffuse Large B-

cell Lymphoma

(DLBCL)

Xenograft

0.5 mg/kg, oral, 5

days/week

AZD3965 (100

mg/kg)

Combination of

IACS-010759

and AZD3965

showed

significant tumor

growth delay,

while

monotherapies

had little to no

effect.[4][5]

Metformin Breast Cancer

Xenograft (ER-

Src, BT-474,

MDA-MB-231)

200 µg/mL in

drinking water

Doxorubicin (4

mg/kg)

Combination with

Doxorubicin

suppressed

tumor growth

and relapse
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more effectively

than either agent

alone.[6]

Pancreatic

Cancer

Xenograft

(PANC-1)

50-250 mg/kg,

intraperitoneal,

daily

Saline

Dose-dependent

inhibition of

tumor growth.

Maximal effect at

200 mg/kg.[7]

Osteosarcoma

Xenograft

(KHOS/NP)

2 mg/mL in

drinking water
-

Significantly

inhibited tumor

growth compared

to control.[8]

VLX600

Colon Carcinoma

Xenograft

(HCT116)

16 mg/kg,

intravenous,

every 3rd day for

16 days

Vehicle

Significant anti-

tumor effect

observed.[9]

Ovarian Cancer

Cells (in vitro)

Various

concentrations

Olaparib,

Cisplatin

Synergistic effect

in killing ovarian

cancer cells

when combined

with PARP

inhibitors or

cisplatin.[10]

Detailed Experimental Protocols
Mouse Xenograft Model for Solid Tumors
This protocol provides a general framework for establishing and evaluating the efficacy of anti-

tumor agents in a subcutaneous xenograft mouse model.

a. Cell Culture and Preparation:

Culture the desired human cancer cell line (e.g., PANC-1 for pancreatic cancer, MCF-7 for

breast cancer) in the appropriate medium supplemented with fetal bovine serum and
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antibiotics.

Maintain cells in a humidified incubator at 37°C and 5% CO2.

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count.

Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel® to the desired concentration

(e.g., 2 x 10⁶ cells/100 µL).

b. Tumor Implantation:

Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.

Anesthetize the mouse using an appropriate anesthetic.

Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.

Monitor the animals regularly for tumor growth.

c. Treatment Administration:

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment

and control groups (n=5-10 mice per group).

Prepare the therapeutic agent in a suitable vehicle.

Administer the agent and vehicle control according to the specified dosing regimen (e.g., oral

gavage, intraperitoneal injection, or in drinking water). For example, Metformin can be

administered orally in drinking water at a concentration of 2.5 mg/ml.[7]

d. Tumor Measurement and Data Analysis:

Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

Calculate tumor volume using the formula: Volume = (width)² x length / 2.

Monitor the body weight and general health of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for weighing and further

analysis.

Calculate the Tumor Growth Inhibition (TGI) if applicable.

Orthotopic Xenograft Model for Pancreatic Cancer
This model more closely mimics the clinical progression of the disease.

Follow the cell preparation steps as described above for the subcutaneous model.

Anesthetize the nude mouse and make a small incision in the left abdominal flank.

Exteriorize the spleen and inject the pancreatic cancer cell suspension (e.g., MiaPaCa-2

cells) into the tail of the pancreas.

Suture the incision and monitor the animal.

Treatment and tumor growth monitoring would proceed as with the subcutaneous model,

often using imaging techniques to assess tumor size. Oral administration of metformin has

been shown to inhibit the growth of orthotopically xenografted MiaPaCa-2 tumors.[7]

Signaling Pathways and Mechanisms of Action
Inhibitors of mitochondrial oxidative phosphorylation exert their anti-tumor effects by disrupting

cellular energy metabolism, which in turn affects key signaling pathways involved in cancer cell

proliferation, survival, and growth.

AMPK and mTOR Signaling
A primary consequence of inhibiting OXPHOS is an increase in the cellular AMP/ATP ratio. This

activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy

homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR)

pathway, which is a crucial promoter of cell growth and proliferation. Metformin is a well-known

activator of the AMPK pathway.[8]
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Caption: Activation of AMPK and inhibition of the mTOR pathway by OXPHOS inhibitors.

PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and

proliferation and is often hyperactivated in cancer.[11] Some studies suggest that the effects of

OXPHOS inhibitors can be synergistic with drugs that target this pathway.
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Caption: The PI3K/Akt/mTOR pathway and its potential modulation by OXPHOS inhibitors.

Experimental Workflow for In Vivo Anti-Tumor
Studies
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The following diagram outlines a typical workflow for conducting in vivo studies to evaluate the

anti-tumor efficacy of a compound.

Preclinical In Vivo Study

Cell Line Selection
& Culture

Animal Model Selection
(e.g., Nude Mice)

Tumor Implantation
(Subcutaneous/Orthotopic)

Tumor Growth Monitoring

Randomization into
Treatment Groups
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Caption: A generalized workflow for in vivo anti-tumor efficacy studies.

In conclusion, while direct in vivo comparative data for Verrucosidin is not yet widely available,

the information gathered on proxy compounds that also inhibit mitochondrial oxidative

phosphorylation provides a strong foundation for understanding its potential anti-tumor activity.

The data on IACS-010759, Metformin, and VLX600 demonstrate that targeting this metabolic

pathway can be an effective anti-cancer strategy, both as a monotherapy and in combination

with other agents. Further in vivo studies are warranted to directly assess the efficacy of

Verrucosidin in comparison to these and other standard-of-care anti-tumor drugs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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